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Compound of Interest

Compound Name: Isopropyl propionate

Cat. No.: B1204450 Get Quote

Spectroscopic Data for Isopropyl Propionate: A
Technical Guide
This guide provides a detailed overview of the spectroscopic data for isopropyl propionate,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. It is intended for researchers, scientists, and professionals in drug development who

require a comprehensive understanding of the structural characterization of this molecule.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for isopropyl propionate.

Table 1: ¹H NMR Spectroscopic Data for Isopropyl Propionate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.98 Septet 1H -OCH(CH₃)₂

~2.27 Quartet 2H -CH₂CH₃

~1.22 Doublet 6H -OCH(CH₃)₂

~1.13 Triplet 3H -CH₂CH₃
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Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for Isopropyl Propionate[1][2]

Chemical Shift (δ) ppm Assignment

~174.4 C=O

~67.5 -OCH(CH₃)₂

~27.7 -CH₂CH₃

~21.8 -OCH(CH₃)₂

~9.1 -CH₂CH₃

Solvent: CDCl₃. In the ¹³C NMR spectrum of isopropyl propionate, five distinct signals are

observed, even though the molecule contains six carbon atoms. This is because the two methyl

carbons of the isopropyl group are chemically equivalent and therefore resonate at the same

frequency.[2]

Table 3: Infrared (IR) Spectroscopy Data for Isopropyl Propionate[3]

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1180 Strong C-O stretch (ester)

Sample preparation: Thin film between NaCl plates.

Table 4: Mass Spectrometry (MS) Data for Isopropyl Propionate[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1204450?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_637-78-5_13CNMR.htm
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/13%3A_Structure_Determination-_Nuclear_Magnetic_Resonance_Spectroscopy/13.07%3A_Uses_of_C_NMR_Spectroscopy
https://www.benchchem.com/product/b1204450?utm_src=pdf-body
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/13%3A_Structure_Determination-_Nuclear_Magnetic_Resonance_Spectroscopy/13.07%3A_Uses_of_C_NMR_Spectroscopy
https://www.benchchem.com/product/b1204450?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_637-78-5_IR1.htm
https://www.benchchem.com/product/b1204450?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_637-78-5_MS.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C637785&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity Assignment

116 Moderate [M]⁺ (Molecular ion)

101 Low [M - CH₃]⁺

75 High [M - C₃H₅]⁺

57 Very High
[CH₃CH₂CO]⁺ (Propionyl

cation)

43 High [CH(CH₃)₂]⁺ (Isopropyl cation)

Ionization method: Electron Ionization (EI).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of isopropyl propionate.
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the carbon-hydrogen framework

of isopropyl propionate.

Materials:

Isopropyl propionate sample

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pipette and bulb

Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be

used for calibration)

Protocol:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of isopropyl propionate in approximately 0.6-0.7 mL of

CDCl₃ in a clean, dry vial.[6][7]

For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good

signal-to-noise ratio.[6]

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]
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Transfer the solution to a 5 mm NMR tube. The height of the liquid in the tube should be

approximately 4-5 cm.[6]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp

spectral lines.[6]

For ¹H NMR:

Acquire the spectrum using standard parameters. A typical acquisition may involve a 30-

90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[6] A relaxation

delay may be added to ensure quantitative integration if necessary.

For ¹³C NMR:

Acquire the spectrum using a standard proton-decoupled pulse sequence. This

removes the splitting of carbon signals by attached protons, simplifying the spectrum.[8]

A relaxation delay of 2 seconds is a common starting point.[6] Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required

compared to ¹H NMR.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to

7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[6]
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in

different chemical environments.

3.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in isopropyl propionate.

Materials:

Isopropyl propionate sample

FTIR spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

Pasteur pipette

Acetone for cleaning

Protocol:

Sample Preparation (Neat Liquid Film):

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of

dry acetone and wipe with a soft tissue.[9]

Place one to two drops of the liquid isopropyl propionate sample onto the center of one

salt plate using a Pasteur pipette.[10]

Place the second salt plate on top of the first, spreading the liquid into a thin, even film

between the plates.[9][10]

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[10]

[11]
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Acquire a background spectrum of the empty sample compartment. This will be

automatically subtracted from the sample spectrum to remove contributions from

atmospheric water and carbon dioxide.

Acquire the IR spectrum of the isopropyl propionate sample. Typically, multiple scans

(e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is typically

recorded over the range of 4000 to 400 cm⁻¹.

Data Analysis:

Identify and label the major absorption peaks in the spectrum.

Correlate the peak positions (in cm⁻¹) to specific functional group vibrations (e.g., C=O

stretch, C-H stretch, C-O stretch).

3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isopropyl
propionate.

Materials:

Isopropyl propionate sample

Gas chromatograph-mass spectrometer (GC-MS) system

Volatile solvent (e.g., methanol or dichloromethane) for dilution

Microsyringe for injection

Protocol:

Sample Preparation:

Prepare a dilute solution of isopropyl propionate in a volatile organic solvent like

methanol or dichloromethane. The concentration should be low to avoid overloading the

GC column and detector.
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Instrument Setup and Data Acquisition (GC-MS):

The volatile sample is introduced into the gas chromatograph, often via direct injection or a

purge-and-trap method.[12]

The GC is equipped with a capillary column and is temperature-programmed to separate

the components of the sample. For a pure sample of isopropyl propionate, this step

ensures it is introduced into the mass spectrometer without impurities.

The separated analyte elutes from the GC column and enters the mass spectrometer's ion

source.[12]

Ionization: In the ion source, the isopropyl propionate molecules are bombarded with a

high-energy electron beam (typically 70 eV for electron ionization), causing them to ionize

and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various

fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates

them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Analysis:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of

isopropyl propionate (116 g/mol ).

Analyze the fragmentation pattern. The major peaks in the spectrum correspond to stable

carbocations formed by the fragmentation of the molecular ion. This pattern is a unique

"fingerprint" of the molecule and can be used to confirm its structure.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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